molecular formula C10H17NO3 B13794845 ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate

ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate

Cat. No.: B13794845
M. Wt: 199.25 g/mol
InChI Key: JDNZNHSOYARZOS-FLIBITNWSA-N
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Description

Ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring, an ester functional group, and a methoxyimino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate typically involves the reaction of a cyclopentanone derivative with an appropriate esterifying agent. One common method is the esterification of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxyimino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which then interact with biological pathways. The methoxyimino group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl (2Z)-2-methoxyimino-1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-4-14-9(12)10(2)7-5-6-8(10)11-13-3/h4-7H2,1-3H3/b11-8-

InChI Key

JDNZNHSOYARZOS-FLIBITNWSA-N

Isomeric SMILES

CCOC(=O)C\1(CCC/C1=N/OC)C

Canonical SMILES

CCOC(=O)C1(CCCC1=NOC)C

Origin of Product

United States

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